molecular formula C13H20O3 B12085651 3-(3-Hydroxyadamantan-1-yl)propanoic acid

3-(3-Hydroxyadamantan-1-yl)propanoic acid

Cat. No.: B12085651
M. Wt: 224.30 g/mol
InChI Key: CKPYPBHTUFDNQS-UHFFFAOYSA-N
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Description

3-(3-Hydroxyadamantan-1-yl)propanoic acid is a high-value adamantane derivative offered for research and development purposes. This compound is rigorously characterized to ensure quality and consistency for your laboratory investigations. The unique structure of adamantane, known for its lipophilicity and stability, makes this propanoic acid derivative a versatile building block in medicinal chemistry. Researchers can utilize it in the synthesis of novel molecular scaffolds, potentially for drug discovery projects targeting central nervous system diseases, viral infections, or other therapeutic areas. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific properties such as CAS Number, molecular formula, and storage conditions, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3-hydroxy-1-adamantyl)propanoic acid

InChI

InChI=1S/C13H20O3/c14-11(15)1-2-12-4-9-3-10(5-12)7-13(16,6-9)8-12/h9-10,16H,1-8H2,(H,14,15)

InChI Key

CKPYPBHTUFDNQS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 3 Hydroxyadamantan 1 Yl Propanoic Acid

Precursor Selection and Strategic Rationales for the Synthesis of 3-(3-Hydroxyadamantan-1-yl)propanoic acid

The strategic selection of a starting material is paramount for an efficient synthetic route. For the synthesis of this compound, 1-adamantanecarboxylic acid emerges as a logical and strategic precursor. This choice is supported by several key rationales:

Commercial Availability and Accessibility: 1-Adamantanecarboxylic acid is a readily available and relatively inexpensive starting material. Its own synthesis from adamantane (B196018) via the Koch-Haaf carboxylation is a well-documented and scalable industrial process. orgsyn.orgwikipedia.org

Existing Functional Handle: The presence of the carboxylic acid group at a bridgehead position provides a robust starting point for further transformations, specifically for the homologation (chain extension) required to form the propanoic acid side chain.

Known Reactivity at C3: The adamantane cage exhibits predictable reactivity. The bridgehead positions are electronically activated for electrophilic substitution. The presence of a deactivating carboxyl group at C1 directs further functionalization, such as hydroxylation, to the opposite C3 bridgehead position. researchgate.net This regioselectivity is crucial for the desired 1,3-disubstituted pattern.

Alternative precursors, such as adamantane itself or adamantanone, could be considered. However, starting with adamantane would necessitate the introduction of both the hydroxyl and the propanoic acid groups, adding steps and potentially leading to mixtures of products. Starting with adamantanone would require building the propanoic acid chain and then introducing the hydroxyl group at a bridgehead, which might be less direct than functionalizing an already substituted adamantane. Thus, 1-adamantanecarboxylic acid provides the most direct and efficient entry point for the target molecule.

Total Synthesis Approaches to this compound

Multi-Step Reaction Sequences and Detailed Mechanistic Considerations

A plausible synthetic route can be envisioned in three main stages: hydroxylation, reduction, and a two-carbon chain extension via malonic ester synthesis.

Stage 1: Bridgehead Hydroxylation

The first step is the regioselective hydroxylation of 1-adamantanecarboxylic acid to yield 3-hydroxy-1-adamantanecarboxylic acid . This transformation can be achieved by treating the starting material with a strong oxidizing agent, such as a mixture of fuming nitric acid and sulfuric acid. researchgate.net

Mechanism: The reaction proceeds via an electrophilic substitution mechanism. In the highly acidic medium, the adamantane cage is protonated, leading to the formation of a tertiary carbocation at a bridgehead position. Due to the deactivating effect of the existing carboxyl group, the formation of the carbocation is favored at the C3 position. The subsequent attack by a water molecule (or nitrate (B79036) followed by hydrolysis) introduces the hydroxyl group.

Stage 2: Conversion to a Suitable Electrophile for Chain Extension

To extend the carbon chain, the carboxylic acid at C3 must be converted into a group suitable for nucleophilic attack. This involves a two-step reduction and halogenation sequence.

Reduction to Alcohol: 3-Hydroxy-1-adamantanecarboxylic acid is reduced to (3-hydroxyadamantan-1-yl)methanol . This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Conversion to Halide: The resulting primary alcohol is then converted to a more reactive leaving group, such as a bromide. This can be achieved by treating (3-hydroxyadamantan-1-yl)methanol with a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield 1-(bromomethyl)-3-hydroxyadamantane .

Stage 3: Malonic Ester Synthesis for Chain Elongation

The final stage involves a classic malonic ester synthesis to introduce the two additional carbons of the propanoic acid chain. wikipedia.orgpatsnap.com

Alkylation: The sodium salt of diethyl malonate, generated by reacting diethyl malonate with a base like sodium ethoxide, acts as a nucleophile. It attacks the electrophilic carbon of 1-(bromomethyl)-3-hydroxyadamantane in an SN2 reaction, forming diethyl 2-((3-hydroxyadamantan-1-yl)methyl)malonate .

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heat. This process converts both ester groups to carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield the final product, This compound .

StepReactionReagents & SolventsTypical ConditionsOptimization & Yield Enhancement Strategies
1 HydroxylationFuming HNO₃, H₂SO₄0°C to room temp.Careful control of temperature to prevent over-oxidation. Slow, controlled addition of reagents. Varying the ratio of nitric to sulfuric acid.
2a ReductionLiAlH₄, dry THF or Et₂O0°C to refluxUse of freshly opened or titrated LiAlH₄. Ensuring anhydrous conditions to maximize reagent efficiency.
2b HalogenationPBr₃, pyridine (B92270) (optional)0°C to room temp.Use of a mild base like pyridine to scavenge the HBr byproduct. Exploring alternative halogenating agents (e.g., SOCl₂ for the chloride).
3a AlkylationDiethyl malonate, NaOEt, EthanolRefluxEnsuring complete formation of the malonate anion before adding the adamantyl bromide. Use of a polar aprotic solvent (e.g., DMF) could accelerate the SN2 reaction.
3b Hydrolysis & DecarboxylationAq. HCl or H₂SO₄, HeatRefluxEnsuring complete hydrolysis of the esters before raising the temperature for decarboxylation. Using a high-boiling solvent can facilitate decarboxylation.

Stereoselective and Enantioselective Synthesis Methods for Chiral Analogues of this compound

The target molecule, this compound, is achiral due to its plane of symmetry. However, the introduction of substituents on the adamantane cage or the propanoic acid chain could create chiral centers. The development of stereoselective syntheses for such chiral analogues is a significant area of research, particularly for applications in pharmacology. rsc.org

While methods for the direct asymmetric synthesis of 1,3-disubstituted adamantanes are challenging, several strategies could be envisioned for chiral analogues:

Resolution of Racemic Intermediates: A racemic intermediate, such as a chiral derivative of 3-hydroxy-1-adamantanecarboxylic acid, could be resolved into its constituent enantiomers using chiral resolving agents or chiral chromatography.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to an early-stage intermediate to direct a subsequent stereoselective reaction. The auxiliary would then be removed later in the synthesis.

Asymmetric Catalysis: Although challenging for adamantane functionalization, the use of chiral catalysts could potentially introduce stereocenters with high enantioselectivity. For instance, an asymmetric reduction of a ketone precursor could establish a chiral hydroxyl group. Research into the stereoselective synthesis of adamantane derivatives is an active field, with new methods continually being developed. rsc.orgmdpi.com

Semi-Synthetic and Derivatization Routes from Simpler Adamantane Scaffolds to this compound

The proposed synthetic pathway is fundamentally a semi-synthetic route, as it begins with a pre-formed adamantane scaffold (1-adamantanecarboxylic acid) and proceeds through a series of derivatizations. This approach is generally more practical and cost-effective than a total synthesis that would build the adamantane cage from acyclic precursors.

This derivatization strategy highlights the utility of adamantane as a versatile building block. The same principles can be applied to generate a library of related compounds by modifying the reaction sequence or reagents. For example:

Starting with 1-adamantanol and performing a carboxylation at the C3 position would lead to the same 3-hydroxy-1-adamantanecarboxylic acid intermediate.

Using different chain extension methodologies, such as the Arndt-Eistert homologation organic-chemistry.orgwikipedia.org or a Reformatsky reaction with a suitable adamantane ketone, byjus.comorganic-chemistry.org could provide alternative routes to the propanoic acid side chain.

Application of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the proposed synthesis is crucial for developing more sustainable and environmentally responsible methods. nih.govresearchgate.net

Prevention of Waste: Optimizing each step to maximize yield and minimize byproducts is a core principle. The use of catalytic reagents over stoichiometric ones is preferred.

Atom Economy: The proposed malonic ester synthesis has a relatively low atom economy due to the loss of CO₂ and the atoms from the ester groups. Alternative routes, such as a direct catalytic carboxylation of a suitable precursor, would be more atom-economical if developed.

Less Hazardous Chemical Syntheses: The use of strong, corrosive acids like fuming nitric and sulfuric acid, and hazardous reagents like LiAlH₄ and PBr₃, poses significant safety and environmental risks. Research into greener alternatives is warranted. For instance, catalytic oxidation methods using molecular oxygen or hydrogen peroxide could replace the hazardous acid mixture for the hydroxylation step.

Safer Solvents and Auxiliaries: Traditional organic solvents like THF and diethyl ether are flammable and volatile. Exploring greener solvents such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even solvent-free conditions, as demonstrated in some adamantane syntheses, would be beneficial. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure, where possible, reduces energy consumption. The use of microwave irradiation can sometimes accelerate reactions and improve energy efficiency. nih.gov

By consciously incorporating these principles, the synthesis of this compound and its derivatives can be made safer, more efficient, and more environmentally benign.

Process Chemistry and Scalability Considerations for Industrial Production of this compound

The transition from a laboratory-scale synthesis to the industrial production of this compound necessitates a thorough evaluation of process chemistry and scalability. The key considerations revolve around safety, cost-effectiveness, environmental impact, and the robustness of the chemical process.

For a synthetic route involving the direct oxidation of 3-(adamantan-1-yl)propanoic acid, several scalability challenges emerge. The use of highly corrosive and hazardous reagents like concentrated sulfuric acid and nitric acid requires specialized equipment and stringent safety protocols to handle potential exothermic reactions and the evolution of toxic gases. The optimization of reaction conditions, such as temperature control, reaction time, and the stoichiometry of the reagents, is critical to maximize the yield and minimize the formation of byproducts.

Catalytic hydroxylation methods, while potentially offering milder conditions, present their own set of scalability issues. The cost and availability of the catalyst, its stability and turnover number, and the efficiency of its recovery and reuse are paramount for an economically viable industrial process. The choice of solvent and oxidant also plays a crucial role, with a preference for greener, less hazardous, and easily recyclable options.

The purification of the final product is another significant aspect of process chemistry. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness. The selection of an appropriate solvent system for crystallization is crucial to obtain the desired purity and crystal form of this compound.

Below is a data table summarizing key considerations for different potential industrial-scale synthetic steps:

Synthetic Step Reagents/Catalysts Potential Scalability Challenges Optimization Strategies
Arndt-Eistert Homologation Diazomethane, Acid ChlorideUse of highly toxic and explosive diazomethane.Use of safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane; flow chemistry to handle hazardous intermediates. wikipedia.org
Direct Oxidation Concentrated H₂SO₄, HNO₃Handling of corrosive and hazardous materials; control of exothermic reactions; formation of nitrated byproducts.Precise temperature control using jacketed reactors; controlled addition of reagents; optimization of reaction time and stoichiometry.
Catalytic Hydroxylation Transition Metal Catalysts, Oxidants (e.g., H₂O₂, O₂)Catalyst cost, stability, and recovery; selectivity of the reaction; handling of potent oxidants.Selection of robust and recyclable catalysts; optimization of catalyst loading and reaction conditions; use of safer and more environmentally benign oxidants.
Purification Solvents for CrystallizationSolvent selection for optimal purity and yield; control of crystal size and morphology; solvent recovery.Screening of various solvent systems; controlled cooling and seeding during crystallization; implementation of solvent recycling programs.

Q & A

Q. How can researchers optimize the synthesis conditions for 3-(3-Hydroxyadamantan-1-yl)propanoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For adamantane derivatives, hydroxylation and propanoic acid coupling typically require controlled temperatures (e.g., 25–60°C), solvents like ethanol or dichloromethane, and catalysts such as palladium or enzyme-mediated systems . Purification via column chromatography or recrystallization in polar solvents (e.g., methanol/water mixtures) is critical to isolate high-purity products. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the adamantane hydroxyl group (δ ~1.5–2.5 ppm for adamantane protons) and propanoic acid moiety (δ ~2.3–2.8 ppm for CH2_2 and δ ~12 ppm for COOH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 238.23 g/mol for C13_{13}H20_{20}O3_3) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~2500–3300 cm1^{-1} (OH stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups .

Q. What factors influence the stability of this compound under laboratory storage conditions?

  • Methodological Answer : Stability is affected by:
  • pH : Acidic conditions (pH < 3) may protonate the carboxylate group, reducing solubility. Neutral or slightly basic buffers (pH 7–8) enhance stability .
  • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the adamantane hydroxyl group .
  • Light Sensitivity : Amber vials are recommended to avoid photodegradation .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric substrates to test interactions with enzymes like cyclooxygenase (COX) or kinases, given adamantane’s hydrophobic binding affinity .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14^{14}C at the propanoic acid chain) and quantify intracellular accumulation via scintillation counting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the adamantane hydroxyl position (e.g., 1- vs. 3-hydroxy) or propanoic acid chain length to assess bioavailability and target binding .
  • Computational Docking : Use software like AutoDock to predict interactions with receptors (e.g., NMDA or G-protein-coupled receptors) .
  • Pharmacokinetic Profiling : Measure logP (octanol/water partition coefficient) to correlate hydrophobicity with membrane permeability .

Q. What computational approaches validate the electronic and steric effects of the adamantane moiety in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to study cellular uptake mechanisms .
  • QSPR Modeling : Relate structural descriptors (e.g., polar surface area) to solubility and toxicity .

Q. How should researchers resolve contradictory data in experimental results (e.g., inconsistent bioactivity across assays)?

  • Methodological Answer :
  • Control Experiments : Verify assay conditions (e.g., pH, temperature, solvent compatibility) using reference compounds like indomethacin or ibuprofen .
  • Surface Chemistry Analysis : Use microspectroscopic imaging (e.g., AFM-IR) to detect adsorption artifacts on labware surfaces .
  • Meta-Analysis : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What advanced methods quantify degradation products of this compound under oxidative stress?

  • Methodological Answer :
  • LC-MS/MS : Identify hydroxylated or decarboxylated derivatives using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • EPR Spectroscopy : Detect free radical intermediates generated during oxidation .
  • Accelerated Stability Testing : Expose samples to H2_2O2_2 or UV light and monitor degradation kinetics .

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